N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-21-17-13-16(7-8-18(17)25-14)22-19(23)20(9-11-24-12-10-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWLJPNEZZRYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the oxane ring and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound commonly require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
Scientific Research Applications
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s distinctiveness arises from its hybrid architecture:
- Benzothiazole ring : A bicyclic system with a thiazole fused to a benzene ring (2-methyl substitution enhances steric bulk).
- Oxane ring : A six-membered oxygen-containing heterocycle with a phenyl group at position 3.
- Carboxamide bridge : Connects the benzothiazole and oxane moieties, enabling hydrogen bonding.
Table 1: Structural Comparison with Analogous Compounds
Spectroscopic Signatures
Physicochemical and Bioactive Properties
- Lipophilicity : The benzothiazole and 4-phenyloxane groups enhance hydrophobicity, contrasting with ’s oxazolidine-carboxylate derivatives, which may exhibit better aqueous solubility .
- Bioactivity : Benzothiazoles (e.g., antitumor agents) often outperform simpler thiazoles () due to improved π-π stacking and target binding. ’s triazole-thiones, with sulfonyl groups, may favor enzyme inhibition via polar interactions .
Biological Activity
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and research findings associated with this compound.
1. Chemical Structure and Synthesis
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of benzothiazole derivatives with phenyloxane intermediates under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth, suggesting its potential as an antimicrobial agent.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
2.2 Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce inflammatory markers in cell lines stimulated with pro-inflammatory cytokines. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
3.1 Case Study: Anti-cancer Activity
A recent study investigated the anti-cancer properties of this compound in human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells.
Findings:
- IC50 values were determined to be approximately 20 µM for MCF-7 and 25 µM for A549 cells.
- Apoptotic assays revealed increased annexin V positivity, indicating that the compound induces apoptosis in cancer cells.
The proposed mechanism of action involves the modulation of key signaling pathways related to cell survival and apoptosis. Specifically, the compound appears to activate caspase pathways while downregulating anti-apoptotic proteins such as Bcl-2.
5. Conclusion
This compound demonstrates promising biological activities, particularly in antimicrobial and anti-inflammatory domains, along with potential anti-cancer effects. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
